1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione core structure bonded to a 4-amino-2,3,5,6-tetrafluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione typically involves the following steps:
Formation of 4-amino-2,3,5,6-tetrafluorobenzoic acid: This intermediate can be synthesized by the nitration of 2,3,5,6-tetrafluorobenzoic acid followed by reduction to yield the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to nitro or amine derivatives .
Scientific Research Applications
1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,3,5,6-tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluorobenzoic acid
- 4-Amino-2,3,5,6-tetrafluoropyridine
Uniqueness
1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the highly fluorinated benzoyl group. This structure imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
142039-21-2 |
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Molecular Formula |
C11H6F4N2O4 |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-amino-2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C11H6F4N2O4/c12-6-5(7(13)9(15)10(16)8(6)14)11(20)21-17-3(18)1-2-4(17)19/h1-2,16H2 |
InChI Key |
DRDYCYBRYKPIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N)F)F |
Origin of Product |
United States |
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